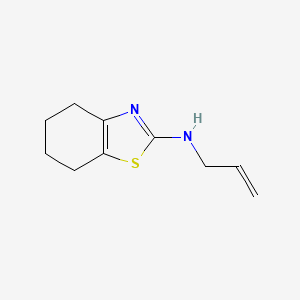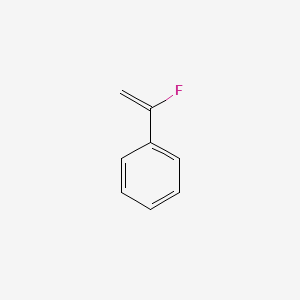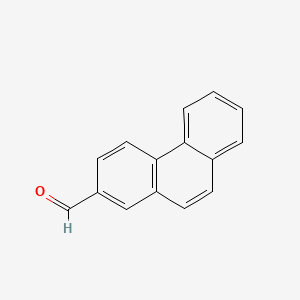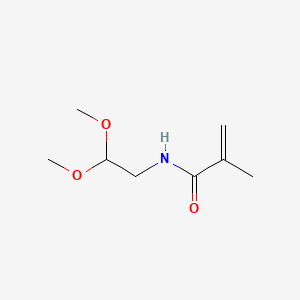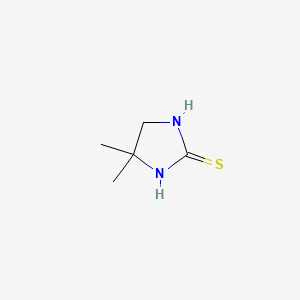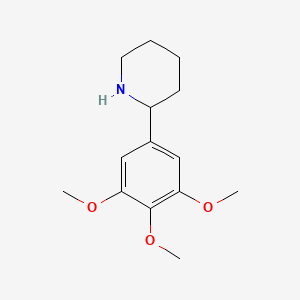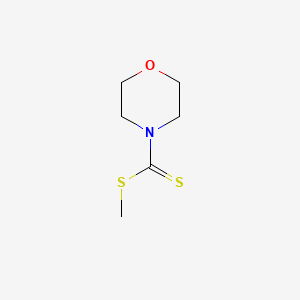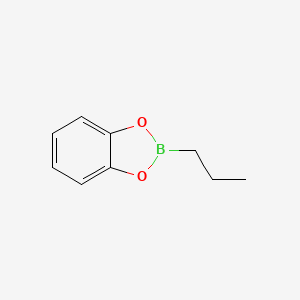
2-プロピル-1,3,2-ベンゾジオキサボロール
概要
説明
2-Propyl-1,3,2-benzodioxaborole is a useful research compound. Its molecular formula is C9H11BO2 and its molecular weight is 162 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propyl-1,3,2-benzodioxaborole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propyl-1,3,2-benzodioxaborole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyl-1,3,2-benzodioxaborole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
a. 抗血管新生剤: この化合物は、その抗血管新生特性について調査されています。血管新生は腫瘍の増殖に重要な役割を果たしており、これを阻害することは癌治療のための有望な戦略となり得ます。科学者たちは、腫瘍血管を標的にする抗血管新生薬を開発するために、2-プロピル-1,3,2-ベンゾジオキサボロールの誘導体を研究しています。
b. 抗癌化合物: 研究者たちは、この化合物の誘導体を合成し、抗癌活性を持たせています。その構造を改変することで、健康な組織への毒性を最小限に抑えながら、癌細胞を選択的に標的にする強力な薬剤を作ろうとしています。
ホウ素含有材料
最後に、2-プロピル-1,3,2-ベンゾジオキサボロールは、材料科学で応用が見られる可能性があります。研究者たちは、コーティング、接着剤、その他の材料にこの化合物を組み込み、ユニークな特性を付与する方法を探索しています。
要約すると、2-プロピル-1,3,2-ベンゾジオキサボロールは、医薬品化学、有機合成、高分子科学、癌治療、材料研究など、さまざまな分野で応用が期待される魅力的な化合物です。 その汎用性により、現在も科学的な調査の対象となっています . その他の質問や詳細が必要な場合は、お気軽にお問い合わせください。
Safety and Hazards
作用機序
Target of Action
It is known that this compound can initiate radical reactions at room temperature .
Mode of Action
2-Propyl-1,3,2-benzodioxaborole: interacts with its targets by initiating radical reactions at room temperature, including the addition of organophosphorus hydride radical mediators to alkenes . This interaction results in changes to the chemical structure of the target compounds .
Biochemical Pathways
The compound’s ability to initiate radical reactions suggests that it may influence pathways involving radical intermediates .
Result of Action
It is known that the compound can initiate radical reactions, which may result in changes to the chemical structure of target compounds .
Action Environment
It is known that the compound can initiate radical reactions at room temperature , suggesting that temperature may be a key environmental factor influencing its action.
生化学分析
Biochemical Properties
2-Propyl-1,3,2-benzodioxaborole plays a significant role in biochemical reactions, particularly in the preparation of sulfonamides with antiangiogenic and anticancer activity . It interacts with various enzymes and proteins, influencing their activity. For instance, it is involved in the inhibition of certain enzymes that are crucial for cancer cell proliferation. The nature of these interactions often involves the formation of stable complexes with the active sites of the enzymes, thereby inhibiting their function.
Cellular Effects
The effects of 2-Propyl-1,3,2-benzodioxaborole on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 2-Propyl-1,3,2-benzodioxaborole can induce apoptosis by disrupting the signaling pathways that promote cell survival . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation. The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply necessary for rapid cell growth.
Molecular Mechanism
At the molecular level, 2-Propyl-1,3,2-benzodioxaborole exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity . This binding can lead to the inhibition of enzyme-mediated reactions, which are essential for cell survival and proliferation. Additionally, 2-Propyl-1,3,2-benzodioxaborole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propyl-1,3,2-benzodioxaborole have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Propyl-1,3,2-benzodioxaborole can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis. These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Propyl-1,3,2-benzodioxaborole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits cancer cell growth . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, where a certain dosage level is required to achieve significant therapeutic effects without causing severe toxicity. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Propyl-1,3,2-benzodioxaborole is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2-Propyl-1,3,2-benzodioxaborole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport and localization.
Subcellular Localization
2-Propyl-1,3,2-benzodioxaborole exhibits specific subcellular localization, which is crucial for its activity and function . The compound is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing 2-Propyl-1,3,2-benzodioxaborole to these specific locations, ensuring its effective interaction with target biomolecules.
特性
IUPAC Name |
2-propyl-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKLNEIFCBHZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408590 | |
| Record name | 2-Propyl-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40218-49-3 | |
| Record name | 2-Propyl-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propylboronic acid catechol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-propyl-1,3,2-benzodioxaborole function as a radical initiator in organic synthesis, and what are its advantages?
A1: 2-Propyl-1,3,2-benzodioxaborole (PBD) exhibits the ability to initiate radical reactions at room temperature []. This is particularly valuable in organic synthesis as it allows for milder reaction conditions compared to traditional radical initiators that often require elevated temperatures. PBD achieves this by acting as a source of radicals, which can then interact with other molecules to trigger a chain reaction. For example, PBD can facilitate the addition of organophosphorus hydride radical mediators to alkenes [], demonstrating its versatility in constructing diverse molecular structures. Additionally, PBD has proven effective in initiating the polymerization of maleimides at room temperature [], highlighting its potential in polymer chemistry.
Q2: Can you describe a specific example of a synthetic cascade sequence where 2-propyl-1,3,2-benzodioxaborole plays a crucial role?
A2: One notable example described in the research involves a three-step cascade sequence for the synthesis of 3-substituted maleimides []. 1. Hydroboration: An alkene reacts with catecholborane to generate a β-alkylcatecholborane in situ. 2. Conjugate Addition-Aminoxylation: The β-alkylcatecholborane reacts with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) to initiate a conjugate addition-aminoxylation reaction with a maleimide, forming an alkoxyamine. 3. Elimination: Heating the alkoxyamine results in the elimination of TEMPO-H, regenerating the maleimide C=C double bond and yielding the 3-substituted maleimide product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


